molecular formula C6H13ClO3S B6616018 3-(propan-2-yloxy)propane-1-sulfonyl chloride CAS No. 1339066-35-1

3-(propan-2-yloxy)propane-1-sulfonyl chloride

Cat. No.: B6616018
CAS No.: 1339066-35-1
M. Wt: 200.68 g/mol
InChI Key: IYFFFULMJBEHFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(propan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(propan-2-yloxy)propan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

C6H13O3S+SOCl2C6H13ClO3S+SO2+HCl\text{C6H13O3S} + \text{SOCl2} \rightarrow \text{C6H13ClO3S} + \text{SO2} + \text{HCl} C6H13O3S+SOCl2→C6H13ClO3S+SO2+HCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-(propan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(propan-2-yloxy)propane-1-sulfonyl chloride is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate ester functionalities.

    Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion from the sulfonyl chloride group .

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a similar reactivity profile.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a similar reactivity but different steric and electronic properties.

Uniqueness: 3-(propan-2-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the propan-2-yloxy group, which can influence the compound’s reactivity and solubility. This structural feature can provide advantages in specific synthetic applications where other sulfonyl chlorides may not be as effective .

Properties

IUPAC Name

3-propan-2-yloxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-6(2)10-4-3-5-11(7,8)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFFULMJBEHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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